

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Caffeoylputrescine

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Compound of Interest

Compound Name: *N-Caffeoylputrescine*

Cat. No.: B1232573

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Introduction

N-Caffeoylputrescine is a naturally occurring polyamine conjugate found in various plant species, including tobacco (*Nicotiana tabacum*) and potato (*Solanum tuberosum*).^{[1][2]} It belongs to the family of hydroxycinnamic acid amides and is involved in plant defense mechanisms and responses to environmental stress. Due to its potential biological activities, accurate and reliable quantification of **N-Caffeoylputrescine** in different matrices is crucial for research in phytochemistry, plant physiology, and drug discovery.

This application note provides a detailed protocol for the analysis of **N-Caffeoylputrescine** using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is based on established principles for the analysis of phenolic compounds and related structures.

Experimental Protocols

Standard Preparation

1.1. Stock Solution Preparation (1 mg/mL):

- Accurately weigh 1 mg of **N-Caffeoylputrescine** standard.

- Dissolve the standard in 1 mL of HPLC-grade methanol or a mixture of methanol and water.
- Sonication may be used to ensure complete dissolution.
- Store the stock solution at -20°C in a light-protected vial. For long-term storage (up to 6 months), -80°C is recommended.[1]

1.2. Working Standard Solutions:

- Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.
- A typical calibration curve range for similar phenolic compounds is from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)

2.1. Extraction:

- Homogenize 1 gram of lyophilized and ground plant tissue with 10 mL of 80% methanol in water.
- Sonication or vortexing can be used to improve extraction efficiency.
- Centrifuge the mixture at 10,000 x g for 15 minutes.
- Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
- Pool the supernatants.

2.2. Solid-Phase Extraction (SPE) for Clean-up (Optional):

- For complex matrices, an SPE step can be employed to remove interfering substances. A C18 cartridge is a suitable choice for retaining **N-Caffeoylputrescine**.
- Conditioning: Pass 5 mL of methanol, followed by 5 mL of deionized water through the C18 cartridge.

- Loading: Load the plant extract onto the cartridge.
- Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
- Elution: Elute **N-Caffeoylputrescine** with 5 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the initial mobile phase.

HPLC Method

The following HPLC conditions are recommended for the analysis of **N-Caffeoylputrescine**, based on methods for similar phenolic compounds.[3][4][5]

Parameter	Recommended Conditions
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Program	0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection	UV-Vis Diode Array Detector (DAD) at 320 nm

Data Presentation

Quantitative Data Summary

The following table presents typical validation parameters for HPLC methods used in the analysis of phenolic compounds. These values can be used as a benchmark when validating

the method for **N-Caffeoylputrescine**.

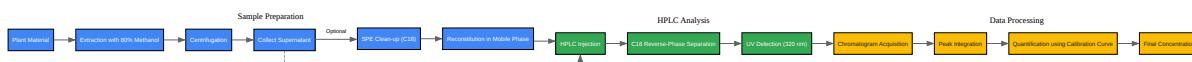
Parameter	Expected Value
Retention Time (tR)	Dependent on the specific column and conditions, but should be reproducible.
Linearity (R ²)	> 0.995
Limit of Detection (LOD)	Typically in the range of 0.1 - 1 µg/mL
Limit of Quantification (LOQ)	Typically in the range of 0.5 - 5 µg/mL
Precision (%RSD)	< 2% for intra-day and inter-day measurements
Accuracy (Recovery)	95 - 105%

Method Validation

For quantitative analysis, the HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Visualization Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **N-Caffeoylputrescine** from sample preparation to data analysis.



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Caption: Workflow for HPLC analysis of **N-Caffeoylputrescine**.

Conclusion

This application note provides a comprehensive framework for the qualitative and quantitative analysis of **N-Caffeoylputrescine** by HPLC. The detailed protocol for sample preparation and the recommended HPLC conditions, along with the workflow diagram, offer a solid starting point for researchers. Method optimization and validation are essential to ensure accurate and reliable results for specific sample matrices and analytical instrumentation.

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